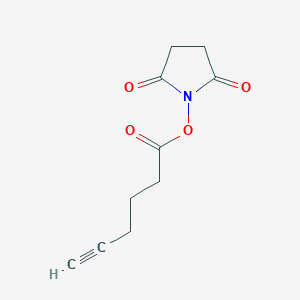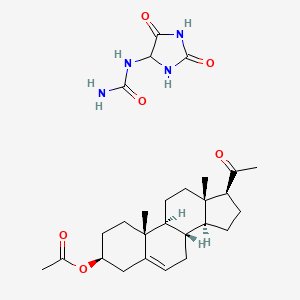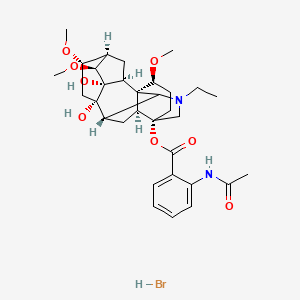
1-ペンチル-3-(2-ヨードベンゾイル)インドール
説明
1-Pentyl-3-(2-iodobenzoyl)indole, also known as AM-679, is a chemical compound . It has a molecular formula of C20H20INO and a mass of 417.059±0 dalton .
Synthesis Analysis
The synthesis of 1-Pentyl-3-(2-iodobenzoyl)indole has been reported in scientific literature . The structure elucidation was carried out by LC-UV-MS/MS, LC-TOF-MS, GC-MS, and NMR .Molecular Structure Analysis
The molecular structure of 1-Pentyl-3-(2-iodobenzoyl)indole consists of a pentyl group attached to an indole ring, which is further connected to a 2-iodobenzoyl group . The canonical SMILES representation is CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC=C3I .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 529.3±30.0 °C at 760 mmHg . The compound has a molar refractivity of 104.3±0.5 cm3 .科学的研究の応用
多成分反応
1-ペンチル-3-(2-ヨードベンゾイル)インドールを含むインドールは、最も汎用性が高く一般的な窒素系複素環骨格の1つであり、さまざまな有機化合物の合成に頻繁に使用されています {svg_1}. インドールは、その生物活性と医薬活性により、複素環構造の中で非常に重要です {svg_2}.
複素環化合物の合成
過去10年間で、複数の融合複素環骨格を組み込むことにより多環式構造を設計できる可能性があるため、インドール誘導体の合成に向けて大きな動きが見られています {svg_3}. これは、化学的および生物医学的関連性を持つ有望な新しい複素環の創出につながりました {svg_4}.
抗HIV活性
インドール誘導体は、潜在的な抗HIV活性を示すことが報告されています {svg_5}. 例えば、一連の新規インドリルおよびオキソクロメニルキサントノン誘導体が合成され、それらの分子ドッキング研究が、潜在的な抗HIV-1薬剤として行われました {svg_6}.
チューブリン阻害剤
1-ペンチル-3-(2-ヨードベンゾイル)インドールを含むインドール誘導体は、潜在的なチューブリン阻害剤として研究されてきました {svg_7}. チューブリン阻害剤とは、細胞骨格と有糸分裂紡錘体の必須成分であるチューブリンと呼ばれるタンパク質の重合を阻害する薬物の一種であり、それらを潜在的な抗癌剤にしています {svg_8}.
合成カンナビノイド
1-ペンチル-3-(2-ヨードベンゾイル)インドールは、新しい潜在的な合成カンナビノイドとして同定されました {svg_9} {svg_10}. 合成カンナビノイドは、天然のカンナビノイドの効果を模倣する薬物の一種ですが、多くの場合、より強力で予測不可能な効果がある場合があります {svg_11} {svg_12}.
生物学的および医薬活性
インドール系化合物は、その生物学的および医薬活性により、複素環構造の中で非常に重要です {svg_13}. インドールは、さまざまな有機化合物の合成に頻繁に使用されています {svg_14}.
作用機序
Target of Action
It is known that indole derivatives often interact with various biological receptors and enzymes .
Mode of Action
Indole compounds often interact with their targets through hydrogen bonds . The exact interaction of 1-Pentyl-3-(2-iodobenzoyl)indole with its targets and the resulting changes at the molecular level remain to be elucidated.
Biochemical Pathways
Indole derivatives have been reported to exhibit anticancer activity by targeting different biological receptors and enzymes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Pentyl-3-(2-iodobenzoyl)indole are not well-studied. Its impact on bioavailability is therefore unknown. The compound has a molecular weight of 417.283 , which may influence its pharmacokinetic properties.
Result of Action
Indole derivatives have been reported to have anticancer potential .
Action Environment
The compound’s storage temperature is recommended to be between 28°c , suggesting that temperature could affect its stability.
特性
IUPAC Name |
(2-iodophenyl)-(1-pentylindol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20INO/c1-2-3-8-13-22-14-17(15-9-5-7-12-19(15)22)20(23)16-10-4-6-11-18(16)21/h4-7,9-12,14H,2-3,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJBHYUAJOTAEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC=C3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901009999 | |
| Record name | AM-679 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901009999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
335160-91-3 | |
| Record name | (2-Iodophenyl)(1-pentyl-1H-indol-3-yl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335160-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AM-679 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335160913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AM-679 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901009999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AM-679 (CANNABINOID) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61TFT4BO1C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What makes 1-pentyl-3-(2-iodobenzoyl)indole significant in the context of synthetic cannabinoid research?
A1: This compound belongs to a group of new psychoactive substances (NPS) that mimic the effects of cannabis. The emergence of 1-pentyl-3-(2-iodobenzoyl)indole and 1-pentyl-3-(1-adamantoyl)indole in Hungary [] highlights the constantly evolving landscape of NPS. Researchers identified these compounds in seized bulk powders, indicating their potential distribution and use as recreational drugs. This discovery underscores the need for continuous monitoring, analytical method development, and research to understand the potential health risks associated with these emerging substances.
Q2: What analytical techniques were used to identify and characterize 1-pentyl-3-(2-iodobenzoyl)indole?
A2: The researchers utilized a combination of techniques to identify and characterize 1-pentyl-3-(2-iodobenzoyl)indole []. Gas chromatography-mass spectrometry (GC-MS) was employed for initial screening and identification based on the compound's fragmentation pattern. Further structural confirmation was achieved using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. This multi-pronged analytical approach allowed for accurate determination of the compound's molecular formula, weight, and structural characteristics.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



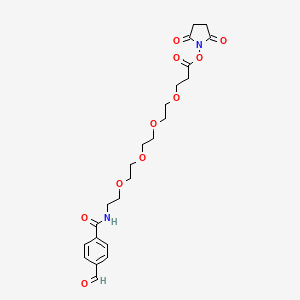
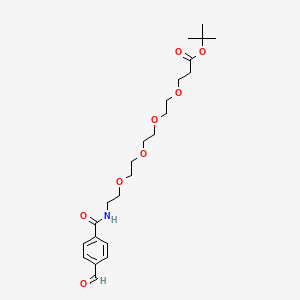

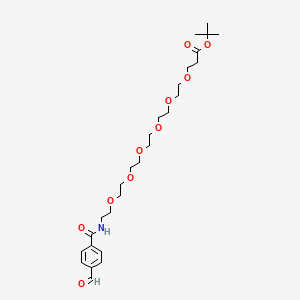


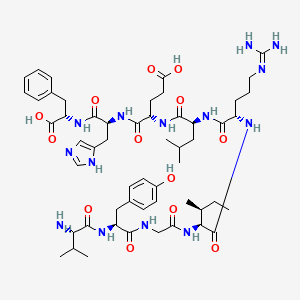
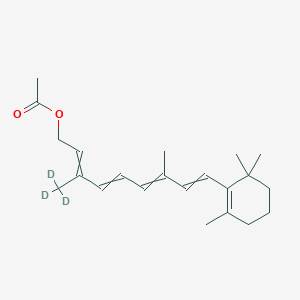
![3-[[(3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-1-hex-5-ynoylpyrrolidin-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B605313.png)

